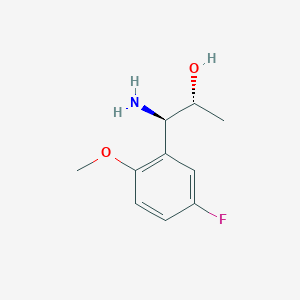

(1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is a chiral aminopropanol derivative characterized by a 5-fluoro-2-methoxyphenyl substituent. Its stereochemistry (1R,2R) and functional groups—amine, hydroxyl, and aromatic fluorine/methoxy groups—impart unique physicochemical and pharmacological properties.

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |

InChI Key |

QDBSKZMELBFHAG-LDWIPMOCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C=CC(=C1)F)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)F)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and ®-1-amino-2-propanol.

Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the primary amine.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthesis of Enantiopure Compounds

One of the primary applications of (1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is in the synthesis of enantiopure compounds. Enantiomerically pure 1,2-amino alcohols are crucial in pharmaceutical chemistry as they often exhibit distinct biological activities based on their stereochemistry. The compound serves as a versatile building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .

Case Study: Synthesis of Phenylethanolamines

In a notable study, this compound was utilized to synthesize phenylethanolamines through biocatalytic processes. The synthesis involved a multi-step cascade reaction that yielded high purity and yield of the desired product with minimal waste generation. This method showcases the compound's utility in creating complex structures efficiently .

Drug Development and Pharmacology

The compound has been investigated for its potential role as a pharmacological agent due to its structural similarity to known drugs that target central nervous system receptors. Its fluorinated aromatic ring enhances lipophilicity, which is beneficial for crossing the blood-brain barrier .

Case Study: GPR88 Agonists

Research has indicated that derivatives of this compound can act as agonists for GPR88, a receptor implicated in various neurological disorders. The structure-activity relationship studies conducted on these derivatives have provided insights into optimizing their efficacy and selectivity for therapeutic applications .

Biochemical Research

In biochemical studies, this compound has been used to explore mechanisms of enzyme catalysis and inhibition. Its ability to serve as a substrate or inhibitor in enzymatic reactions aids in understanding metabolic pathways and enzyme specificity.

Example: Enzyme Inhibition Studies

Investigations into the inhibitory effects of this compound on specific enzymes have revealed its potential as a lead compound for developing enzyme inhibitors. Such inhibitors can be pivotal in treating diseases where enzyme activity is dysregulated .

Material Science Applications

Beyond biological applications, this compound has implications in material science, particularly in the development of functional materials. Its chiral nature allows it to be incorporated into polymers and materials that require specific optical properties.

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Synthesis | Building block for enantiopure compounds | Synthesis of phenylethanolamines |

| Drug Development | Potential pharmacological agent targeting CNS receptors | GPR88 agonist studies |

| Biochemical Research | Investigating enzyme catalysis and inhibition | Enzyme inhibition studies |

| Material Science | Development of chiral functional materials | Incorporation into polymers |

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Profiles

Key structural variations among analogues include substituent positions, halogenation patterns, and stereochemistry. These modifications significantly influence receptor binding, metabolic stability, and therapeutic applications.

Table 1: Structural and Pharmacological Comparison

Stereochemical and Substitution Effects

- Fluorine Position: The 5-fluoro substitution in the target compound may enhance α1-adrenoceptor affinity compared to the 3-fluoro isomer (), as para-substituted halogens often improve receptor interactions .

- Methoxy Group : The 2-methoxy group in the target compound likely reduces metabolic oxidation compared to 4-methoxy derivatives (e.g., –2), which could improve bioavailability .

Therapeutic Potential

- Cardiovascular Applications: Analogues like (2R,S)-propan-2-ol derivatives (–2) demonstrate carvedilol-like α1/β1-blocking, antiarrhythmic, and hypotensive activities. The target compound’s 5-fluoro-2-methoxy motif may similarly target adrenoceptors but with improved selectivity .

- Antifungal Contrast : Unlike Quilseconazole (), which uses a propan-2-ol backbone for antifungal activity via tetrazole and difluorophenyl groups, the target compound lacks these moieties, highlighting structural specificity for cardiovascular targets .

Physicochemical Properties

- Lipophilicity : Brominated derivatives () have higher predicted logP values (~2.5–3.0) due to halogenation, whereas methoxy/fluoro substituents (target compound) balance hydrophilicity and lipophilicity for optimal CNS/peripheral distribution.

- Acid-Base Behavior : The amine and hydroxyl groups confer amphiphilic properties, with pKa values ~9–10 (amine) and ~13–14 (hydroxyl), influencing solubility and ionization at physiological pH .

Biological Activity

(1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is a chiral amino alcohol with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of both a fluoro and a methoxy group, enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on enzyme inhibition, receptor binding, and its potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄FNO₂ |

| Molecular Weight | 199.22 g/mol |

| Density | 1.176 g/cm³ (predicted) |

| Boiling Point | 333.3 °C (predicted) |

| pKa | 12.47 (predicted) |

These properties contribute to its interactions with biological macromolecules, influencing its pharmacokinetics and pharmacodynamics.

Research indicates that this compound can modulate enzyme activity through specific interactions with active sites. The presence of the fluorine and methoxy groups enhances its affinity for various receptors, suggesting potential applications in treating neurological disorders and other diseases.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme critical in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are essential for mood regulation.

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective properties in animal models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells.

- Antidepressant Activity : In another investigation, the compound showed significant antidepressant-like effects in rodent models, correlating with its ability to inhibit MAO activity.

- Antimicrobial Properties : Preliminary tests indicated that this compound displayed antimicrobial activity against certain bacterial strains, suggesting a potential role in developing new antibiotics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL | Fluoro and methoxy substituents on different positions | Different electronic effects due to substitution pattern |

| (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL | Chlorine instead of fluorine | Variations in reactivity due to halogen differences |

| (1R,2S)-1-Amino-1-(3-fluoro-5-hydroxyphenyl)propan-2-OL | Hydroxy group instead of methoxy | Affects solubility and biological interactions |

This comparative analysis highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities.

Q & A

Q. What are the common synthetic routes for (1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL, and how is stereochemical integrity maintained?

The synthesis typically involves stereoselective methods such as asymmetric catalysis or chiral resolution. For example:

- Chiral Pool Synthesis : Starting from enantiomerically pure precursors (e.g., amino alcohols) to preserve the (1R,2R) configuration.

- Catalytic Asymmetric Reduction : Using catalysts like Ru-BINAP complexes to reduce ketone intermediates to the desired diastereomer .

- Resolution Techniques : Chiral HPLC or enzymatic resolution to separate enantiomers post-synthesis.

Key validation steps include 1H/13C NMR (e.g., coupling constants for vicinal diols) and polarimetry to confirm optical purity .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

- 1H/13C NMR : Assign peaks for the 5-fluoro-2-methoxyphenyl group (e.g., aromatic protons at δ ~6.5–7.5 ppm, methoxy at δ ~3.8 ppm) and the propan-2-ol backbone (e.g., hydroxyl proton at δ ~2.5–3.5 ppm).

- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis.

- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₃FNO₂) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritant properties noted in related compounds) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to mitigate hygroscopicity and oxidation .

Advanced Research Questions

Q. How can researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values)?

- Purity Verification : Use HPLC (>98% purity) and Karl Fischer titration to rule out moisture/degradation artifacts.

- Stereochemical Confirmation : Re-analyze batches via chiral HPLC to ensure no racemization occurred during storage.

- Assay Standardization : Validate biological assays with positive controls and replicate experiments across labs to minimize variability .

Q. What strategies are effective for improving the compound’s stability in aqueous solutions?

Q. How can chiral resolution challenges be overcome during scale-up synthesis?

- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Pd/Enzyme systems) to racemize undesired enantiomers in situ.

- Immobilized Enzymes : Use lipases (e.g., Candida antarctica) in flow reactors for continuous resolution.

- Crystallization-Induced Diastereomer Transformation (CIDT) : Introduce a chiral auxiliary to enhance diastereomeric excess .

Q. What computational methods aid in predicting the compound’s metabolic pathways?

- Density Functional Theory (DFT) : Model oxidation sites (e.g., fluoro-phenyl ring) and hydroxylation.

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict demethylation or deamination.

- ADMET Predictors : Tools like Schrödinger’s QikProp to estimate solubility, permeability, and metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.